molecular formula C7H8F2N2 B1424294 2,2-Difluoro-2-(pyridin-3-YL)ethanamine CAS No. 60010-40-4

2,2-Difluoro-2-(pyridin-3-YL)ethanamine

Cat. No. B1424294
CAS RN: 60010-40-4
M. Wt: 158.15 g/mol
InChI Key: OUFOVXWJIAOAHT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-3-YL)ethanamine, also known as DFPY, is a chemical compound belonging to the family of fluorinated amines. It has a molecular formula of C7H8F2N2 and a molecular weight of 158.15 g/mol.


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-(pyridin-3-YL)ethanamine consists of a pyridine ring attached to a difluoroethyl group, which contains an amine (NH2) group . The presence of the difluoroethyl group and the pyridine ring contribute to the unique properties of this compound.


Physical And Chemical Properties Analysis

2,2-Difluoro-2-(pyridin-3-YL)ethanamine has a density of 1.2±0.1 g/cm^3, a boiling point of 257.5±35.0 °C at 760 mmHg, and a flash point of 109.5±25.9 °C . It has two hydrogen bond acceptors and two hydrogen bond donors . Its polar surface area is 39 Å^2 and it has a molar refractivity of 37.3±0.3 cm^3 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

The application of Cu(II) complexes, including ligands similar to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine, has been studied in the context of DNA binding and cytotoxicity. These complexes demonstrate potential for minor structural changes in DNA and exhibit low toxicity in different cancer cell lines, suggesting their potential use in cancer research and treatment (Pankaj Kumar et al., 2012).

Corrosion Inhibition in Engineering Materials

Compounds related to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine have been utilized in the synthesis of cadmium(II) Schiff base complexes. These complexes show promising results as corrosion inhibitors on mild steel, indicating a significant application in materials science and corrosion engineering (Mriganka Das et al., 2017).

Catalysis in Chemical Reactions

The creation of various complexes, involving ligands akin to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine, has been explored for their catalytic activities. These complexes have shown efficacy in ethylene oligomerization studies, suggesting their relevance in industrial catalysis and chemical manufacturing processes (George S. Nyamato et al., 2015).

Methoxycarbonylation of Olefins

Research into palladium(II) complexes with ligands structurally similar to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine has highlighted their application in the methoxycarbonylation of olefins. This process is crucial in the production of esters, which are valuable in various industrial and pharmaceutical applications (Zethu Zulu et al., 2020).

Anticancer Activities

Copper(II) complexes with ligands resembling 2,2-Difluoro-2-(pyridin-3-YL)ethanamine have been studied for their DNA binding, cleavage activity, and cytotoxic properties against cancer cells. Such studies are integral to developing new cancer therapies (S. Mustafa et al., 2015).

properties

IUPAC Name

2,2-difluoro-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-2-1-3-11-4-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOVXWJIAOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699898
Record name 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(pyridin-3-YL)ethanamine

CAS RN

60010-40-4
Record name 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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